![molecular formula C18H24N4 B5554013 2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)
2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine
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Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including compounds similar to the one , often involves multi-step chemical reactions starting from basic heterocyclic scaffolds. A common approach is the intermolecular aza-Wittig reaction followed by heterocyclization, as reported in the synthesis of various pyrido[2,3-d]pyrimidine derivatives by Okawa (1998). This method has been applied to synthesize a wide range of derivatives, showcasing the versatility of the synthesis process for this class of compounds (Okawa, 1998).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by the presence of a bicyclic system, where the pyrido[2,3-d]pyrimidine scaffold plays a central role. X-ray crystallographic analysis has been utilized to establish the structures of these compounds, providing insight into their molecular geometry and the conformation of substituents around the core structure. The crystal structure of a representative pyrido[2,3-d]pyrimidine derivative was determined, highlighting the structural characteristics of these molecules (Okawa, 1998).
Scientific Research Applications
Antiviral Applications
Pyrimidine nucleosides, including structures related to 2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine, have been studied for their antiviral properties. These compounds show promise in inhibiting the replication of human immunodeficiency virus (HIV) in cell cultures, indicating potential applications in HIV treatment (Herdewijn et al., 1988).
Antibacterial Applications
Some derivatives of pyrido[2,3-d]pyrimidine have demonstrated potent antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These findings suggest potential applications in developing new antibiotics to combat resistant bacterial infections (Li et al., 1996).
Anti-Tumor and Anticancer Applications
Derivatives of pyrido[2,3-d]pyrimidines have shown potential as antitumor agents. Studies have revealed that certain compounds in this class can inhibit the growth of cancerous cells, indicating possible applications in cancer treatment (Gangjee et al., 1999).
Antifungal Applications
Pyrimidine derivatives have also exhibited antifungal properties. For instance, certain compounds have been effective against fungi like Aspergillus flavus, suggesting potential use in developing antifungal medications (Elkanzi & Bakr, 2020).
Tyrosine Kinase Inhibition
Some pyrimido[5,4-d]pyrimidine derivatives have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is significant in cancer research. These compounds could be useful in developing targeted therapies for cancers that overexpress EGFR (Rewcastle et al., 1997).
properties
IUPAC Name |
2-methyl-4-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-12-20-15-14(6-5-7-19-15)16(21-12)22-11-18(4)9-13(22)8-17(2,3)10-18/h5-7,13H,8-11H2,1-4H3/t13-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOQPYGWWIEKOR-FZKQIMNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)N3CC4(CC3CC(C4)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)N3C[C@@]4(C[C@H]3CC(C4)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine |
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